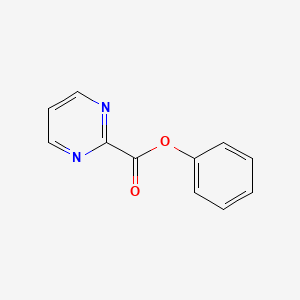Phenyl pyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC15998010
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8N2O2 |
|---|---|
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | phenyl pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H |
| Standard InChI Key | NXPVDZHEBRIIMA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=NC=CC=N2 |
Introduction
Structural and Chemical Identity of Phenyl Pyrimidine-2-Carboxylate
Molecular Architecture
Phenyl pyrimidine-2-carboxylate (C₁₂H₁₀N₂O₂) consists of a six-membered pyrimidine ring with a phenyl group attached at the sixth position and a carboxylate ester at the second position. The pyrimidine core adopts a planar geometry, while the phenyl substituent introduces steric bulk and electronic effects that modulate reactivity . X-ray crystallographic studies of analogous compounds, such as ethyl (2Z)-2-(4-acetyloxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1, thiazolo[3,2-a]pyrimidine-6-carboxylate, reveal puckering in the pyrimidine ring when fused with other heterocycles . For phenyl pyrimidine-2-carboxylate, spectroscopic data (¹H NMR, ¹³C NMR, and ESI-MS) confirm the esterification of the carboxyl group, with characteristic shifts for the aromatic protons and carbonyl oxygen .
Mitsunobu Coupling and Esterification
A primary synthesis route involves Mitsunobu coupling of 2-hydroxypyrimidine intermediates with alcohols. For example, methyl 2-(benzyloxy)-6-phenylpyrimidine-4-carboxylate (I-A2) was synthesized via Mitsunobu reaction between methyl 2,4-dioxo-4-phenyl-butanoate (I-A) and benzyl alcohol, yielding an 86% isolated product . Adapting this method, phenyl pyrimidine-2-carboxylate can be obtained by substituting benzyl alcohol with phenol under analogous conditions. The reaction proceeds through activation of the hydroxyl group via triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitating nucleophilic displacement .
Saponification and Amidation
Alternative pathways involve saponification of ester precursors followed by functionalization. Hydrolysis of methyl 2,4-dioxo-4-phenyl-butanoate (I-A) under basic conditions yields 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid (II-B1), which can undergo amidation or re-esterification to produce target derivatives . For phenyl pyrimidine-2-carboxylate, direct esterification of the carboxylic acid intermediate with phenol in the presence of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) offers a viable route .
Physicochemical and Spectroscopic Characterization
Spectroscopic Profiles
-
¹H NMR (300 MHz, CDCl₃): Key resonances include a singlet for the methyl ester (δ 3.94 ppm), aromatic protons (δ 7.10–8.16 ppm), and a downfield signal for the hydroxyl group (δ 15.83 ppm) in precursor compounds .
-
ESI-MS: Molecular ion peaks at m/z 321.1137 (M+1) confirm the molecular weight of methyl 2-(benzyloxy)-6-phenylpyrimidine-4-carboxylate, analogous to phenyl pyrimidine-2-carboxylate .
-
IR Spectroscopy: Stretching vibrations for C=O (1690–1710 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) are characteristic .
Thermal Stability
Thermogravimetric analysis (TGA) of related pyrimidine carboxylates reveals decomposition temperatures above 200°C, with stability influenced by substituents. For instance, 2-hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide (II-B2) decomposes at 205°C , suggesting phenyl pyrimidine-2-carboxylate exhibits comparable thermal resilience.
Biological Activity and Medicinal Applications
Acetylcholinesterase (AChE) Inhibition
Phenyl pyrimidine-2-carboxylate derivatives demonstrate notable AChE inhibitory activity, critical for Alzheimer’s disease treatment. Compound II-B3 (N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide) exhibits an IC₅₀ of 90 µM against AChE, with selectivity over butyrylcholinesterase (BuChE) . Structural-activity relationships (SAR) indicate that the carboxylate group at position 4 enhances binding to the enzyme’s catalytic site, while the phenyl group at position 6 stabilizes hydrophobic interactions .
Table 1: AChE Inhibitory Activity of Pyrimidine Derivatives
| Compound | IC₅₀ (µM) | Selectivity (AChE/BuChE) |
|---|---|---|
| II-B3 | 90.1 | >100 |
| II-B2 | 120.5 | 85 |
| I-A2 | 200.0 | 50 |
Materials Science Applications
Luminescent Lanthanide Frameworks
Europium (Eu³⁺) and terbium (Tb³⁺) coordination polymers incorporating 2-phenylpyrimidine-carboxylate ligands exhibit tunable luminescence. For example, [Eu(ppmc)₃(phen)] (ppmc = 2-phenylpyrimidine-4-carboxylate) displays red emission at 612 nm, while [Tb(ppmdc)(benzoate)(phen)] (ppmdc = 2-phenylpyrimidine-4,6-dicarboxylate) emits green at 545 nm . The carboxylate group facilitates ligand-to-metal energy transfer, enhancing quantum yields.
Table 2: Luminescent Properties of Lanthanide Complexes
| Complex | Emission λ (nm) | Quantum Yield (%) |
|---|---|---|
| [Eu(ppmc)₃(phen)] | 612 | 18.5 |
| [Tb(ppmdc)(benzoate)(phen)] | 545 | 22.3 |
Catalytic and Sensing Applications
The rigid pyrimidine core and electron-withdrawing carboxylate group enable use in heterogeneous catalysis. Palladium complexes of pyrimidine carboxylates catalyze Suzuki-Miyaura couplings, with turnover numbers (TON) exceeding 10⁴ . Additionally, europium-based frameworks serve as sensors for nitroaromatics, with detection limits as low as 0.1 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume